Dapoxetine hydrochloride

Descripción general

Descripción

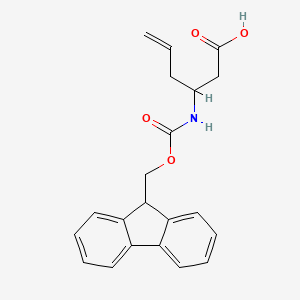

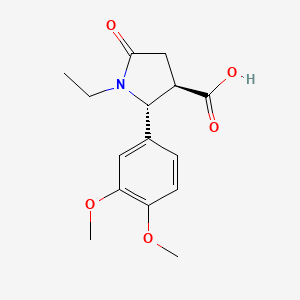

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men aged 18 to 64 years. It was initially developed as an antidepressant but was found to be more effective for premature ejaculation due to its rapid absorption and elimination from the body . This compound works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and consequently promoting ejaculatory delay .

Mecanismo De Acción

Target of Action

DL-Dapoxetine Hydrochloride, also known as Dl-dapoxetine hcl, is a racemic mixture of the serotonin (5-HT) reuptake inhibitors ®-dapoxetine and (S)-dapoxetine . The primary targets of DL-Dapoxetine are the serotonin transporters in the neurons . These transporters play a crucial role in the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and sleep .

Mode of Action

DL-Dapoxetine acts by inhibiting the neuronal reuptake of serotonin and subsequently potentiating serotonin activity . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its effects . The central ejaculatory neural circuit, which comprises spinal and cerebral areas, forms a highly interconnected network that is affected by this increased serotonin activity .

Biochemical Pathways

The biochemical pathway primarily affected by DL-Dapoxetine is the serotonin pathway . By inhibiting the reuptake of serotonin, DL-Dapoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing the neurotransmitter’s effects . This leads to a delay in ejaculation, which is beneficial in the treatment of premature ejaculation .

Pharmacokinetics

DL-Dapoxetine is quickly absorbed and reaches its maximum concentration 1 to 3 hours after oral administration . The elimination of DL-Dapoxetine is biphasic, and the plasma concentration decreases to 3% to 7% of the maximum concentration by 24 hours . The half-life of DL-Dapoxetine is approximately 15 to 18 hours . High-fat meals slightly increase the exposure of DL-Dapoxetine .

Result of Action

The primary molecular effect of DL-Dapoxetine is the inhibition of serotonin reuptake, leading to an increase in serotonin concentration in the synaptic cleft . This results in enhanced serotonin activity, which delays ejaculation . On a cellular level, DL-Dapoxetine affects the neurons involved in the serotonin pathway .

Action Environment

The efficacy of DL-Dapoxetine can be influenced by various environmental factors. For instance, the consumption of high-fat meals can slightly increase the exposure of DL-Dapoxetine, potentially affecting its action . Additionally, real-world factors such as low rates of compliance, economic considerations, and a lack of awareness of the condition by the spouse may influence the real-world utility of treatments for premature ejaculation .

Análisis Bioquímico

Biochemical Properties

DL-Dapoxetine Hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . It interacts with various enzymes and proteins, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The inhibition of these transporters increases the levels of their respective neurotransmitters in the synaptic cleft, enhancing their activity . Additionally, DL-Dapoxetine Hydrochloride has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism .

Cellular Effects

DL-Dapoxetine Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, it affects the central ejaculatory neural circuit, which comprises spinal and cerebral areas forming a highly interconnected network . This modulation of serotonin levels can impact cell signaling pathways related to mood regulation, stress response, and sexual function. Furthermore, DL-Dapoxetine Hydrochloride has been shown to have anti-inflammatory effects in certain cellular models, such as reducing inflammation in carrageenan-induced rat paw edema .

Molecular Mechanism

The molecular mechanism of DL-Dapoxetine Hydrochloride involves the inhibition of neuronal reuptake of serotonin, leading to the potentiation of serotonin activity . This inhibition occurs through binding interactions with the serotonin transporter, preventing the reabsorption of serotonin into the presynaptic neuron. As a result, serotonin remains in the synaptic cleft for a longer duration, enhancing its effects on postsynaptic receptors. Additionally, DL-Dapoxetine Hydrochloride may also inhibit the reuptake of norepinephrine and dopamine, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Dapoxetine Hydrochloride can vary over time. The compound has been shown to be stable at ambient room temperature for up to 48 hours . It is susceptible to degradation under oxidative conditions and in the presence of strong acids or bases . Long-term studies have indicated that DL-Dapoxetine Hydrochloride can maintain its efficacy in reducing premature ejaculation symptoms when administered over extended periods .

Dosage Effects in Animal Models

The effects of DL-Dapoxetine Hydrochloride in animal models vary with different dosages. In rat models, repeated administration of DL-Dapoxetine Hydrochloride at a dose of 1.0 mg/kg has been shown to reverse behavioral deficits induced by chronic mild stress . Higher doses may lead to increased efficacy but also carry the risk of adverse effects, such as orthostatic hypotension and syncope . It is essential to determine the optimal dosage to balance therapeutic benefits and potential side effects.

Metabolic Pathways

DL-Dapoxetine Hydrochloride undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 enzymes, including CYP2D6 . The main metabolic pathways involve N-dealkylation, hydroxylation, and N-oxidation . These reactions produce several metabolites, including desmethyldapoxetine and dapoxetine-N-oxide, which are further processed and excreted from the body. The metabolic profile of DL-Dapoxetine Hydrochloride can be influenced by genetic polymorphisms in CYP2D6, affecting its clearance and efficacy .

Transport and Distribution

DL-Dapoxetine Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the brain, where it exerts its pharmacological effects . The compound’s distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . DL-Dapoxetine Hydrochloride can cross the blood-brain barrier, allowing it to reach central nervous system targets and modulate neurotransmitter levels.

Subcellular Localization

The subcellular localization of DL-Dapoxetine Hydrochloride is primarily within the synaptic cleft, where it interacts with the serotonin transporter . This localization is crucial for its inhibitory action on serotonin reuptake. Additionally, DL-Dapoxetine Hydrochloride may undergo post-translational modifications that influence its targeting to specific cellular compartments . Understanding the subcellular distribution of DL-Dapoxetine Hydrochloride can provide insights into its precise mechanisms of action and potential off-target effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dapoxetine hydrochloride involves several steps. One method starts with the commercially available 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

Industrial Production Methods

In industrial settings, the preparation of this compound tablets involves mixing the compound with a diluent, croscarmellose sodium, and silicon dioxide in a wet granulating machine. The mixture is then subjected to dry granulation, followed by the addition of magnesium stearate. The final steps include tabletting and coating to ensure the product’s bioequivalence with market standards .

Análisis De Reacciones Químicas

Types of Reactions

Dapoxetine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, methylene chloride, chloroform, and 1,2-dichloroacetic acid. The conditions often involve dissolving dapoxetine in a suitable solvent and adding hydrogen chloride to precipitate the hydrochloride salt .

Major Products Formed

The major product formed during the metabolic pathway of this compound is dapoxetine N-oxide, which is a weak SSRI and contributes no clinical effect .

Aplicaciones Científicas De Investigación

Dapoxetine hydrochloride has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Fluoxetine: Another SSRI used primarily as an antidepressant.

Sertraline: An SSRI used for depression, anxiety, and other mood disorders.

Paroxetine: An SSRI used for depression, anxiety disorders, and premature ejaculation.

Uniqueness

Dapoxetine hydrochloride is unique among SSRIs due to its rapid onset and short duration of action, making it specifically effective for treating premature ejaculation rather than depression . Unlike other SSRIs, it is not intended for daily use but is taken 1-3 hours before anticipated sexual activity .

Propiedades

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIQRWYNMKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071929-03-7 | |

| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)

![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)

![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)

![benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B3079649.png)